5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVTDVVNMMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps. One of the primary methods includes the reaction of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s antibacterial properties make it a subject of interest in microbiological studies.
Medicine: It is explored for its potential use in developing new antibacterial drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Structural Complexity :
- The target compound’s triazatricyclic system is more elaborate than the bicyclic β-lactams (e.g., cephalosporins in ) or simpler thiazolo-pyrimidines (). This complexity may enhance binding specificity but complicate synthesis .
- The 1,8-naphthyridine core is shared with compound 36 (), which includes a benzothiazole-piperazine moiety linked to antimicrobial activity .
Functional Group Influence: The ketone at position 4 of the naphthyridine core is critical for hydrogen bonding in receptor interactions, similar to β-lactam antibiotics where the ketone participates in target binding .
Synthetic Challenges :
- The target compound likely requires multi-step synthesis, akin to the methods in (reflux with sodium acetate) and (piperazine coupling). However, its tricyclic system may necessitate advanced purification techniques, such as recrystallization () or chromatography .
However, empirical data is needed to confirm this .
Analytical and Computational Tools for Characterization
- X-ray Crystallography : Programs like SHELX () and ORTEP-3 () are widely used for structural validation of complex heterocycles. The target compound’s stereochemistry could be resolved using these tools .
- NMR Spectroscopy : Protocols in (e.g., phase adjustment, TSP calibration) are standard for confirming functional groups and purity .
- Mass Spectrometry : High-resolution MS (as in and ) would be essential for verifying the molecular formula .
Biological Activity
The compound 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel class of naphthyridine derivatives that have garnered attention in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activities associated with this compound, particularly its antifungal, antibacterial, and insecticidal properties.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a tricyclic framework and multiple functional groups that contribute to its biological activity. The presence of the naphthyridine moiety is significant as it is known for various pharmacological effects.
Antifungal Activity
Research has demonstrated that derivatives of naphthyridine exhibit notable antifungal properties. A study on related compounds indicated moderate to good antifungal activity against several pathogenic fungi including Rhizoctonia bataticola, Sclerotium rolfsii, Rhizoctonia solani, Fusarium oxysporum, and Acremonium porri. The effective concentrations (ED50) ranged from 29.6 to 495.9 µg/mL for certain derivatives .
| Compound | ED50 (µg/mL) | Fungi Targeted |
|---|---|---|
| Compound 37 (R' = 4-chlorophenyl) | 29.6 | A. porri |
| Other derivatives | 495.9 | R. solani |
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives has been evaluated through standard in vitro bacteriological procedures. The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent .
Insect Growth Regulation
Insect growth regulation (IGR) studies revealed that certain naphthyridine derivatives function effectively as IGRs against pests like Spodoptera litura. The mechanism involves disrupting the normal growth processes of the insects, making these compounds valuable in agricultural applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the naphthyridine core significantly influence biological activity. For instance:
- Substituents at the 7-position : Enhancements in antifungal and antibacterial activities have been correlated with specific substituents at this position.
- Carbonyl groups : The introduction of carbonyl functionalities has been linked to improved potency against targeted pathogens.
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of various naphthyridine derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against Fusarium oxysporum. This study underscores the importance of electronic effects in modulating biological responses.
Case Study 2: Insecticidal Properties
A field trial involving the application of selected naphthyridine derivatives demonstrated significant reductions in pest populations compared to untreated controls. This trial highlighted the practical applicability of these compounds in integrated pest management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
